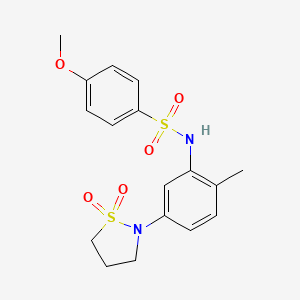

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methoxybenzenesulfonamide and its derivatives have been studied for their potential anticancer properties. For example, a study by Tsai et al. (2016) synthesized and evaluated aminothiazole-paeonol derivatives, including compounds closely related to the aforementioned chemical, for their anticancer effects on various cancer cell lines, such as human gastric adenocarcinoma and human colorectal adenocarcinoma. These compounds demonstrated significant inhibitory activity, suggesting their potential as lead compounds in developing anticancer agents for treating gastrointestinal adenocarcinoma (Tsai et al., 2016).

Antimicrobial Effects

A study by Desai et al. (2013) focused on the synthesis and antimicrobial screening of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides. These compounds showed promising therapeutic intervention potential against bacterial and fungal infections (Desai et al., 2013).

Electrochemical and Spectroelectrochemical Properties

Kantekin et al. (2015) reported on the synthesis and characterization of novel metallophthalocyanines, including compounds structurally similar to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methoxybenzenesulfonamide. These compounds exhibit distinctive electrochemical and spectroelectrochemical behaviors, indicating potential applications in material science and chemistry (Kantekin et al., 2015).

Photodynamic Therapy Applications

Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups, showing remarkable potential for use as Type II photosensitizers in the treatment of cancer through photodynamic therapy. These compounds have excellent photophysical properties, including high singlet oxygen quantum yield, making them suitable for therapeutic applications (Pişkin et al., 2020).

Crystal Structure Analysis

Rodrigues et al. (2015) analyzed the crystal structures of compounds closely related to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methoxybenzenesulfonamide. This study provides insights into the molecular architecture and potential interactions relevant to the material's properties and applications (Rodrigues et al., 2015).

Wirkmechanismus

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to cell cycle arrest and potentially induce apoptosis, depending on the cellular context. The downstream effects of this disruption can vary widely, affecting numerous cellular processes.

Result of Action

The inhibition of CDK2 by this compound can lead to cell cycle arrest, preventing the proliferation of cells . This could potentially be harnessed for therapeutic purposes, particularly in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

Eigenschaften

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5S2/c1-13-4-5-14(19-10-3-11-25(19,20)21)12-17(13)18-26(22,23)16-8-6-15(24-2)7-9-16/h4-9,12,18H,3,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPNCDFKFGLVJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methoxybenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-1-((4-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2369893.png)

![1-[3-(Aminomethyl)azetidin-1-yl]ethanone](/img/structure/B2369898.png)

![4-Cyano-N-[2-[[cyano(cyclohexyl)methyl]amino]-2-oxoethyl]benzamide](/img/structure/B2369910.png)